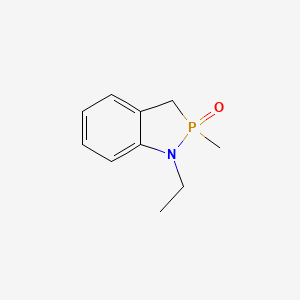
1-Ethyl-2-methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Chemical Reactions Analysis
1-Ethyl-2-methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as manganese dioxide, while reduction reactions may utilize reducing agents like sodium borohydride. The major products formed from these reactions will depend on the specific reagents and conditions employed .
Scientific Research Applications
This compound has potential applications in scientific research, particularly in the fields of chemistry and biology. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may have applications in the development of new pharmaceuticals or as a probe for studying biological processes. Its unique structure also makes it a candidate for use in materials science and industrial applications .
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1-Ethyl-2-methyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one can be compared with other similar heterocyclic compounds, such as indoles and imidazoles. These compounds share some structural similarities but differ in their chemical properties and applications. For example, indoles are known for their biological activity and are commonly found in natural products, while imidazoles are widely used in pharmaceuticals and as catalysts in chemical reactions .
Similar Compounds::- Indoles
- Imidazoles
- Indanes
Properties
CAS No. |
90043-25-7 |
|---|---|
Molecular Formula |
C10H14NOP |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
1-ethyl-2-methyl-3H-1,2λ5-benzazaphosphole 2-oxide |
InChI |
InChI=1S/C10H14NOP/c1-3-11-10-7-5-4-6-9(10)8-13(11,2)12/h4-7H,3,8H2,1-2H3 |
InChI Key |
WDWMHNFNPBDDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2CP1(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


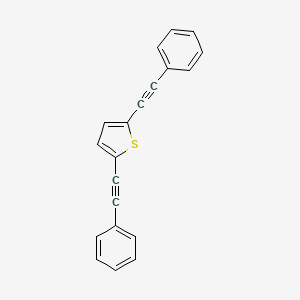
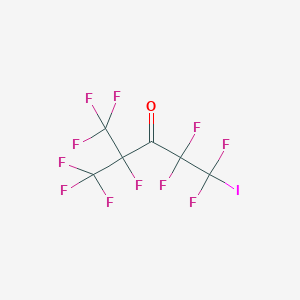
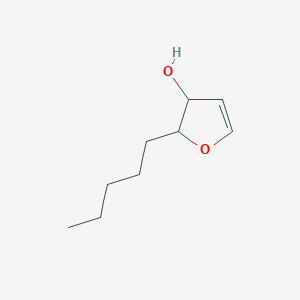
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
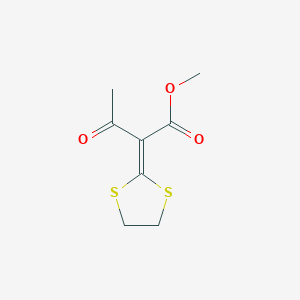
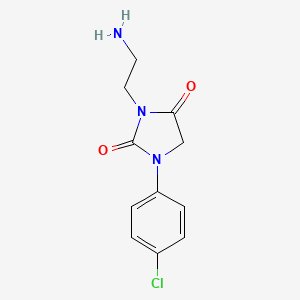
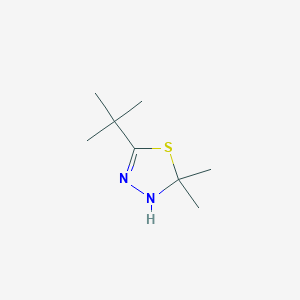
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
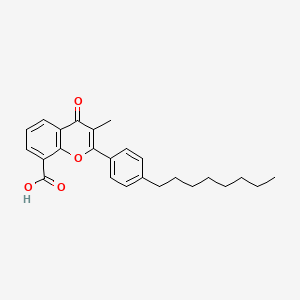
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
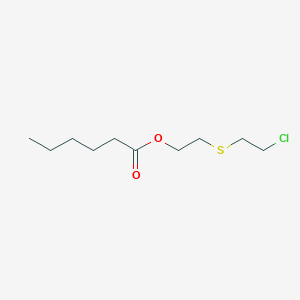
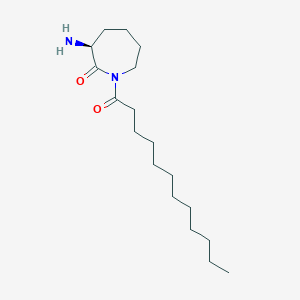
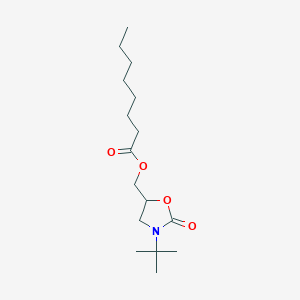
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
